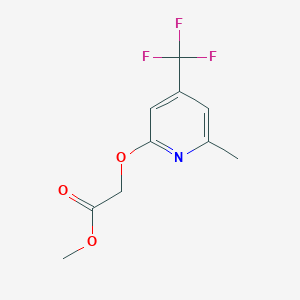

Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate

描述

2-((6-甲基-4-(三氟甲基)吡啶-2-基)氧基)乙酸甲酯是一种有机化合物,其结构特征是吡啶环上连接一个三氟甲基。

属性

分子式 |

C10H10F3NO3 |

|---|---|

分子量 |

249.19 g/mol |

IUPAC 名称 |

methyl 2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]oxyacetate |

InChI |

InChI=1S/C10H10F3NO3/c1-6-3-7(10(11,12)13)4-8(14-6)17-5-9(15)16-2/h3-4H,5H2,1-2H3 |

InChI 键 |

VHOLKMCVICZCOF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=N1)OCC(=O)OC)C(F)(F)F |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-((6-甲基-4-(三氟甲基)吡啶-2-基)氧基)乙酸甲酯的合成通常涉及在碱如碳酸钾存在下,使6-甲基-4-(三氟甲基)吡啶-2-醇与溴代乙酸甲酯反应。 该反应通常在二甲基甲酰胺 (DMF) 等有机溶剂中于升高的温度下进行,以促进酯键的形成 .

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大,采用连续流反应器以确保产品质量和产率的一致性。使用自动化系统进行试剂添加和温度控制可以提高生产过程的效率和安全性。

化学反应分析

反应类型

2-((6-甲基-4-(三氟甲基)吡啶-2-基)氧基)乙酸甲酯可以发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的羧酸或其他氧化衍生物。

还原: 还原反应可以将酯基转化为醇或其他还原形式。

取代: 三氟甲基和吡啶环可以参与亲核或亲电取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 通常使用诸如氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 之类的还原剂。

取代: 可以在适当条件下使用卤素(例如,氯、溴)或亲核试剂(例如,胺、硫醇)之类的试剂。

主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能生成羧酸,而还原可能生成醇。 取代反应可以将各种官能团引入分子中,从而提高其化学多样性 .

科学研究应用

Structural Characteristics

- Molecular Formula : CHFNO

- Molecular Weight : 249.19 g/mol

- IUPAC Name : Methyl 2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]oxyacetate

The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological reactivity, making it a candidate for various applications in medicinal chemistry and agrochemicals.

Research indicates that compounds similar to methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that related pyridine derivatives can inhibit the growth of various microbial strains, suggesting that this compound may possess similar properties.

- Anti-inflammatory Effects : The modulation of inflammatory pathways by pyridine derivatives has been documented, indicating potential therapeutic uses.

- Anticancer Properties : Some studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification Reactions : The methoxyacetate group can be utilized in esterification processes to synthesize more complex esters.

- Nucleophilic Substitution Reactions : The trifluoromethyl group may enhance the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attack and subsequent substitution reactions.

Interaction Studies

The compound's binding affinity towards specific biological targets has been a focus of research:

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, impacting biochemical processes significantly.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Synthesis of Novel Esters

In another research project, researchers utilized this compound as an intermediate to synthesize novel esters with enhanced biological activities. The resulting compounds showed promising results in preliminary biological assays.

作用机制

2-((6-甲基-4-(三氟甲基)吡啶-2-基)氧基)乙酸甲酯的作用机制涉及它与特定分子靶标和途径的相互作用。三氟甲基可以增强化合物的亲脂性,使其更容易渗透生物膜。 这种特性会影响化合物与酶或受体的结合亲和力,调节其活性并导致各种生物效应 .

相似化合物的比较

类似化合物

2-((6-(三氟甲基)吡啶-2-基)氧基)乙酸甲酯: 缺少 6 位的甲基,这可能会影响其化学反应性和生物活性。

2-((4-(三氟甲基)吡啶-2-基)氧基)乙酸甲酯: 三氟甲基的位置不同,这可能改变其与分子靶标的相互作用。

卤氧草酮-P-甲酯: 一种用作除草剂的类似化合物,含有三氟甲基和吡啶环,但取代基和应用不同.

独特性

2-((6-甲基-4-(三氟甲基)吡啶-2-基)氧基)乙酸甲酯是独特的,因为它具有特定官能团的定位,这会影响其化学反应性和生物学特性。三氟甲基和吡啶环的存在使其成为各种研究和工业应用的宝贵化合物。

生物活性

Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate, with the CAS number 187327-30-6, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C16H14F3NO3

- Molecular Weight : 325.28 g/mol

- InChI Key : JWBZOKQQKRJKNS-UHFFFAOYSA-N

- Boiling Point : Data not available

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections summarize key findings from recent studies.

Antiviral Activity

Recent studies have indicated that compounds derived from pyridine and its derivatives exhibit significant antiviral properties. For instance, a related compound demonstrated potent antiviral activity against influenza viruses, showing an IC50 value of 27.4 nM against Oseltamivir-sensitive strains and a favorable safety profile in vivo . Although specific data on this compound's antiviral activity is limited, its structural similarities suggest potential efficacy.

Anticancer Properties

Research has highlighted the anticancer potential of pyridine derivatives. A study involving similar compounds revealed strong inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines. One such compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells while showing significantly less toxicity to non-cancerous cells . This selectivity indicates a promising therapeutic window for further exploration.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the compound's lipophilicity and interaction with biological membranes, potentially influencing cellular uptake and bioactivity.

Case Studies

- Antiviral Efficacy : A related study on pyridine-based compounds demonstrated their ability to reduce viral load in infected mice models significantly. Although this compound was not directly tested, its structural analogs showed promising results in reducing influenza virus replication .

- Anticancer Activity : In vivo studies using compounds with similar structures reported significant inhibition of tumor growth in mouse models of TNBC. The compounds not only inhibited cell proliferation but also reduced metastasis effectively .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C16H14F3NO3 |

| Molecular Weight | 325.28 g/mol |

| CAS Number | 187327-30-6 |

| Potential Antiviral Activity | IC50 < 27.4 nM (related compounds) |

| Anticancer IC50 (MDA-MB-231) | 0.126 μM (related compounds) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。